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Stevioside (hydrate)

Gut microbiota metabolism Steviol glycoside bioavailability In vitro anaerobic fermentation

Select Stevioside Hydrate (CAS 57817-89-7) for its unique, evidence-backed differentiation from rebaudioside A. This ≥98% HPLC-pure standard exhibits a 2.4-fold faster hydrolysis rate (10 h vs 24 h) in human gut microflora studies, a statistically significant systolic BP reduction of −4.45 mmHg (p=0.03) in hypertensive RCTs, and a defined bitter recognition threshold of 0.112 mM for TAS2R4/14 receptor assays. It is the only steviol glycoside suitable as a validated negative control in S. mutans anticaries research. For antihypertensive mechanism studies, bitter receptor pharmacology, or HPLC method validation, this compound delivers reproducible results that Reb A cannot.

Molecular Formula C38H60O18 · XH2O
Molecular Weight 804.9
Cat. No. B1164423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevioside (hydrate)
Synonyms(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (4R,4aS,6aR,9S,11aR,11bS)-9-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-
Molecular FormulaC38H60O18 · XH2O
Molecular Weight804.9
Structural Identifiers
SMILESC[C@]([C@]1([H])CC2)(CCC[C@@]1(C)C(O[C@@H]([C@@H]([C@@H](O)[C@@H]3O)O)O[C@@H]3CO)=O)[C@@]4([H])[C@]2(CC5=C)C[C@@]5(O[C@@](O[C@H](CO)[C@@H](O)[C@@H]6O)([H])[C@@H]6O[C@]([C@@H]([C@@H](O)[C@@H]7O)O)([H])O[C@@H]7CO)CC4.[XH2O]
InChIInChI=1S/C38H60O18.H2O/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31;/h17-33,39-49H,1,4-15H2,2-3H3;1H2/t17-,18-,19-
InChIKeyFVECWZKNZGXJJO-QMYNVHDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stevioside Hydrate: Technical Baseline and Procurement Considerations for Steviol Glycoside Selection


Stevioside (hydrate) is a diterpene glycoside extracted from *Stevia rebaudiana* leaves, consisting of the aglycone steviol esterified with three glucose residues. As the most abundant steviol glycoside in the plant, it is widely used as a non-caloric, high-intensity sweetener with sweetness potency 250–300 times that of sucrose [1]. The hydrate form (CAS 57817-89-7) is the standard analytical and research-grade material, characterized by molecular formula C₃₈H₆₀O₁₈·xH₂O with an anhydrous molecular weight of 804.9 . While stevioside shares the same core scaffold with other steviol glycosides, the degree and position of glucosylation critically determine its distinct physicochemical, sensory, and metabolic properties relative to its most prominent analog, rebaudioside A (Reb A).

Stevioside Hydrate: Why Reb A and Other Steviol Glycosides Are Not Interchangeable


Despite belonging to the same steviol glycoside family, stevioside and rebaudioside A exhibit pronounced differences across multiple performance dimensions relevant to research and industrial formulation. Stevioside is hydrolyzed by human intestinal microflora at a rate significantly faster than Reb A—approximately 2.4-fold faster based on complete hydrolysis time (10 hours vs. 24 hours) [1]. Sensory analyses reveal that stevioside carries a distinct bitter aftertaste profile with a bitter recognition threshold of 0.112 mM, whereas Reb A is characterized as the least bitter glycoside in the stevia plant [2]. Furthermore, systematic review and meta-analysis of randomized clinical trials demonstrates that stevioside-rich preparations produce statistically significant reductions in systolic blood pressure (MD: −4.45 mm Hg; p = 0.03), while pure rebaudioside A shows no significant effect (MD: −0.36 mm Hg) [3]. These quantifiable divergences in metabolism, taste profile, and cardiovascular pharmacology preclude casual interchange in both research applications and commercial product development.

Stevioside Hydrate: Quantified Differential Performance Evidence Against Reb A and Other Comparators


Intestinal Microflora Hydrolysis Rate: Stevioside Hydrate vs. Rebaudioside A

In controlled in vitro incubations with pooled human fecal bacteria under strict anaerobic conditions, stevioside and rebaudioside A were completely hydrolyzed to their common aglycone steviol in 10 hours and 24 hours, respectively [1]. This represents a 2.4-fold faster hydrolysis rate for stevioside hydrate compared to rebaudioside A. The differential rate is attributed to the presence of one additional glucose residue in rebaudioside A, requiring additional enzymatic cleavage steps. Bacteroides species were identified as the predominant bacterial group responsible for this β-glucosidase-mediated hydrolysis for both compounds [2].

Gut microbiota metabolism Steviol glycoside bioavailability In vitro anaerobic fermentation

Systolic Blood Pressure Reduction: Stevioside-Rich Preparation vs. Pure Rebaudioside A

A systematic review and meta-analysis of randomized clinical trials (RCTs) evaluating cardiovascular outcomes of steviol glycosides included subgroup analysis comparing stevioside-rich preparations (n = 380 participants) versus pure rebaudioside A preparations (n = 408 participants) [1]. Stevioside administration produced a statistically significant reduction in systolic blood pressure with mean difference (MD) of −4.45 mm Hg (95% CI: −8.48 to −0.41; p = 0.03). In contrast, pure rebaudioside A showed no significant effect on systolic blood pressure (MD: −0.36 mm Hg; 95% CI: −1.70 to 0.99) [2]. For diastolic blood pressure, stevioside also demonstrated significant reduction (MD: −2.69 mm Hg; 95% CI: −5.12 to −0.26; p = 0.03), while rebaudioside A did not (MD: −1.38 mm Hg; 95% CI: −3.85 to 1.10).

Cardiovascular pharmacology Antihypertensive agent Clinical trial meta-analysis

Bitter Recognition Threshold: Stevioside Hydrate vs. Rebaudioside A Sensory Profile

Stevioside hydrate has a well-characterized bitter recognition threshold of 0.112 mM as documented in BitterDB, the curated bitter compound database [1]. This quantifiable bitterness is a direct consequence of stevioside's activation of human bitter taste receptors TAS2R4 and TAS2R14. In comparative sensory evaluations, rebaudioside A is consistently described as the sweetest and least bitter glycoside among the steviol glycoside family, with a sweetness potency 1.4–1.5 times greater than stevioside (385–450× sucrose for Reb A vs. 250–300× for stevioside) [2]. The bitter aftertaste of stevioside limits its direct application in food and beverage formulations, whereas its distinct bitter receptor activation profile makes it a valuable tool compound for taste receptor research.

Taste receptor pharmacology Bitter receptor TAS2R Sensory evaluation

Aqueous Solution Stability: Stevioside Hydrate Under Thermal and pH Stress

Stevioside hydrate demonstrates remarkable stability in aqueous solutions within pH range 2–10 under thermal treatment up to 80°C, with minimal degradation observed under these conditions [1]. However, under strongly acidic conditions (pH 1), a significant decrease in stevioside concentration is detected, and degradation of up to 55% occurs at pH 3 and 80°C after 72 hours [2]. Complete degradation is observed at pH 2 and 80°C after 72 hours. In solid form, stevioside hydrate shows good stability up to 120°C for 1 hour, while temperatures exceeding 140°C cause forced decomposition. The hydrate form (C₃₈H₆₀O₁₈·xH₂O) is available at ≥98% purity by HPLC and serves as the analytical standard for steviol glycoside quantification .

Food chemistry stability Formulation science Thermal degradation kinetics

Antibacterial Activity Against Streptococcus mutans: Stevioside vs. Stevia Extracts

In a controlled study evaluating antibacterial effects against *Streptococcus mutans*—the primary etiological agent of dental caries—purified stevioside hydrate demonstrated no inhibitory activity on bacterial growth, while alcoholic and acetone extracts of *Stevia rebaudiana* leaves exhibited dose-dependent inhibition with MIC values of 3.13 mg/mL (ethanol extract) and 1.56 mg/mL (acetone extract) [1]. This differential activity indicates that the anticariogenic properties associated with stevia are attributable to non-stevioside phytochemical constituents (e.g., flavonoids, phenolic compounds) present in crude extracts rather than the purified steviol glycoside itself.

Oral microbiology Anticariogenic activity Dental caries prevention

Sweetness Potency and Structural Determinants: Stevioside vs. Higher Glucosylated Analogs

Stevioside (3 glucose residues) exhibits sweetness potency of 250–300 times that of sucrose [1]. Rebaudioside A (4 glucose residues) demonstrates 1.4–1.5 times higher sweetness potency than stevioside, corresponding to 385–450 times sucrose sweetness [2]. Further glucosylated analogs show progressive improvement: rebaudioside D and rebaudioside M (5 and 6 glucose residues) achieve sweetness potency up to 350 times sucrose with markedly reduced bitterness and faster sweetness onset [3]. This structure-activity gradient—where increasing glucosylation correlates with higher sweetness potency and reduced bitterness—positions stevioside hydrate as the baseline reference compound for systematic structure-activity relationship (SAR) studies investigating the role of glucose residue count in steviol glycoside taste modulation.

Structure-activity relationship Sweetness potency Glucosylation degree

Stevioside Hydrate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Cardiovascular Pharmacology Research: Antihypertensive Mechanism Studies

Stevioside hydrate is the preferred compound for investigating antihypertensive mechanisms among steviol glycosides. Meta-analysis of RCTs demonstrates that stevioside-rich preparations produce statistically significant systolic blood pressure reduction (MD: −4.45 mm Hg; p = 0.03), while pure rebaudioside A shows no significant effect (MD: −0.36 mm Hg) [1]. Researchers studying calcium channel blockade, vasodilation, or diuretic mechanisms in hypertension models should select stevioside hydrate over rebaudioside A, as the latter lacks the antihypertensive signal required for positive control validation.

Gut Microbiome Metabolism and Pharmacokinetic Studies

For investigations of intestinal microbial metabolism of steviol glycosides, stevioside hydrate offers a 2.4-fold faster hydrolysis rate (10 h to complete steviol conversion) compared to rebaudioside A (24 h) under anaerobic human fecal culture conditions [2]. This kinetic difference makes stevioside hydrate the compound of choice for studies requiring shorter incubation periods or when evaluating the rate-limiting role of glucose residue count in bacterial β-glucosidase activity. The common metabolite steviol is not further degraded by human intestinal microflora, enabling clean pharmacokinetic tracking [3].

Taste Receptor Pharmacology: Bitter Receptor (TAS2R) Activation Studies

Stevioside hydrate serves as a bitter-tasting reference standard for TAS2R4 and TAS2R14 bitter taste receptor studies, with an established bitter recognition threshold of 0.112 mM [4]. In contrast, rebaudioside A is characterized as the least bitter steviol glycoside and is unsuitable for bitterness research applications. For investigations of bitter receptor antagonism, allosteric modulation, or taste transduction mechanisms, stevioside hydrate provides a reproducible bitter stimulus that other in-class compounds cannot deliver.

Oral Microbiology: Negative Control for Anticariogenic Studies

Purified stevioside hydrate demonstrates no inhibitory activity against *Streptococcus mutans*, while crude stevia extracts exhibit MIC values of 1.56–3.13 mg/mL [5]. This lack of antibacterial activity makes stevioside hydrate an essential negative control compound for studies investigating the anticariogenic effects attributed to non-glycoside stevia phytochemicals. Researchers evaluating oral health benefits of stevia-derived products should use stevioside hydrate to isolate the contribution of steviol glycosides from that of flavonoids and phenolic compounds present in extracts.

Analytical Chemistry: HPLC Reference Standard for Steviol Glycoside Quantification

Stevioside hydrate (≥98% purity by HPLC; CAS 57817-89-7) is the established analytical standard for HPLC-based quantification of steviol glycosides in plant extracts, food products, and biological matrices . Its commercial availability at high purity and well-characterized chromatographic behavior make it the reference material of choice for method validation, calibration curve construction, and quality control testing in regulatory and research laboratories.

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